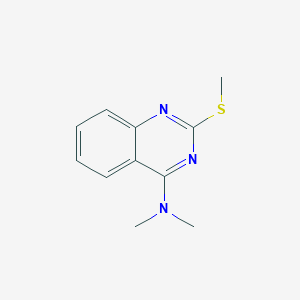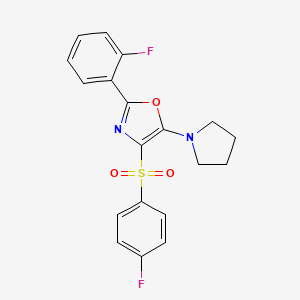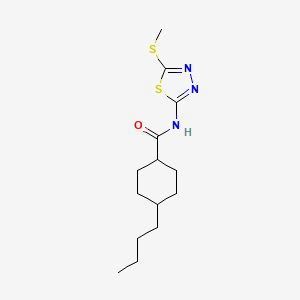
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound features a combination of pyridazine, tetrahydronaphthalene, and sulfonamide moieties, indicating its potential utility in various chemical and biological applications. Its unique structure allows for a wide range of reactivity and interaction with different molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, the following general synthetic route can be considered:
Preparation of Intermediate Compounds: : Starting with the base compounds of pyridazine and tetrahydronaphthalene.
Formation of Pyridazinone Moiety: : The pyridazine base can be oxidized to form 6-oxopyridazine under controlled conditions.
Linking of Functional Groups: : Utilizing a propyl linker, the sulfonamide group is introduced via a nucleophilic substitution reaction.
Final Coupling: : The final compound is synthesized by coupling the sulfonamide intermediate with the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide in the presence of suitable catalysts and reaction conditions.
Industrial Production Methods
On an industrial scale, the synthesis would involve batch or continuous flow processes with optimized reaction conditions for high yield and purity. Key aspects include:
Catalysts: : Usage of efficient and selective catalysts to promote the desired reactions.
Purification: : Implementation of techniques like recrystallization, chromatography, or distillation to purify the compound.
Safety Protocols: : Ensuring safe handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions due to the presence of the oxopyridazine moiety.
Reduction: : Potential reduction of the sulfonamide group under specific conditions.
Substitution: : Various substitution reactions can occur at the sulfonamide nitrogen or other reactive sites.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Utilizing reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may lead to more highly oxidized derivatives, while substitution reactions could result in various substituted sulfonamide derivatives.
Applications De Recherche Scientifique
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several notable applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Potential use in studies involving enzyme inhibition or protein interaction studies.
Medicine: : Exploration as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: : Utilized in the development of materials or as a specialty chemical in various industrial applications.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates of enzymes, thus inhibiting their activity. Pathways involved may include signal transduction, metabolic pathways, or other biochemical processes relevant to the compound's application.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness
Compared to other sulfonamides or tetrahydronaphthalene derivatives, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to the unique combination of its functional groups. This provides distinct reactivity and biological activity.
Similar Compounds
N-(4-Aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
6-(Methylsulfonyl)pyridazin-1(6H)-yl derivatives
Tetrahydronaphthalene-2-sulfonamide analogs
These compounds share similar structural elements but differ in their functional groups and overall molecular architecture, leading to different properties and applications.
Propriétés
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17-7-3-10-18-20(17)12-4-11-19-24(22,23)16-9-8-14-5-1-2-6-15(14)13-16/h3,7-10,13,19H,1-2,4-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRRDGNQBFEKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)
![N-(2,6-dimethylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2530948.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)
![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)
![1-[4-[4-(3-Fluorophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2530955.png)
![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)


![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)

